1-({[(E)-(3-nitrophenyl)(piperidin-1-yl)methylidene]amino}oxy)ethanone
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Overview
Description
1-({[(E)-(3-nitrophenyl)(piperidin-1-yl)methylidene]amino}oxy)ethanone is a complex organic compound that features a piperidine ring, a nitrophenyl group, and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[(E)-(3-nitrophenyl)(piperidin-1-yl)methylidene]amino}oxy)ethanone typically involves a multi-step process. One common method includes the condensation of 3-nitrobenzaldehyde with piperidine to form an intermediate Schiff base, which is then reacted with ethanone oxime under controlled conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-({[(E)-(3-nitrophenyl)(piperidin-1-yl)methylidene]amino}oxy)ethanone can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug design and development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 1-({[(E)-(3-nitrophenyl)(piperidin-1-yl)methylidene]amino}oxy)ethanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitrophenyl and piperidine moieties. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
1-(3-Nitro-4-piperidin-1-yl-phenyl)-ethanone: Similar structure but lacks the oxime group.
1-(Piperidin-1-yl)ethanone: Contains the piperidine and ethanone moieties but lacks the nitrophenyl group.
Uniqueness
1-({[(E)-(3-nitrophenyl)(piperidin-1-yl)methylidene]amino}oxy)ethanone is unique due to the presence of both the nitrophenyl and oxime groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H17N3O4 |
---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
[(E)-[(3-nitrophenyl)-piperidin-1-ylmethylidene]amino] acetate |
InChI |
InChI=1S/C14H17N3O4/c1-11(18)21-15-14(16-8-3-2-4-9-16)12-6-5-7-13(10-12)17(19)20/h5-7,10H,2-4,8-9H2,1H3/b15-14+ |
InChI Key |
AENDCRDRWULEQZ-CCEZHUSRSA-N |
Isomeric SMILES |
CC(=O)O/N=C(\C1=CC(=CC=C1)[N+](=O)[O-])/N2CCCCC2 |
Canonical SMILES |
CC(=O)ON=C(C1=CC(=CC=C1)[N+](=O)[O-])N2CCCCC2 |
Origin of Product |
United States |
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